molecular formula C21H31N5O2 B5101145 1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide

1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5101145
M. Wt: 385.5 g/mol
InChI Key: ZKUGESZLJQAXEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the condensation of different precursor molecules in the presence of suitable catalysts. While specific synthesis details for this compound are not directly available, analogous compounds are synthesized through condensation reactions, cyclization, and amination steps. For instance, the synthesis of related triazole compounds involves condensation of isocyanates with amines, followed by cyclization with hydrazine hydrate, highlighting a general pathway for triazole synthesis that could be relevant for this compound as well (Jiu-Fu Lu et al., 2017).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including this compound, is characterized by the presence of a triazole ring, a common feature providing a rigid scaffold that can interact with various biological targets. The crystal structure analysis of similar compounds has shown that these molecules can adopt specific conformations which are crucial for their biological activities. For example, the crystal structure determination of related compounds reveals monoclinic systems and specific space groups, indicating the detailed geometric arrangements that could also apply to our compound of interest (X. Ji et al., 2018).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions due to the reactivity of the triazole ring and the functional groups attached to it. These reactions include nucleophilic substitution reactions at the aromatic ring, modifications at the triazole moiety, and transformations of the side chains. The chemical properties of these compounds are influenced by their structure, facilitating interactions with biological molecules, which is crucial for their biological activities.

Physical Properties Analysis

The physical properties of triazole derivatives like solubility, melting point, and crystallinity are influenced by their molecular structure. While specific data on this compound are not provided, related molecules exhibit distinct physical properties that can be correlated with their structural attributes. For instance, the synthesis and crystal structure analysis of similar compounds provide insights into their solubility and stability, which are essential for their practical applications (G. Kotan & H. Yüksek, 2016).

Chemical Properties Analysis

The chemical properties of "1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide" are expected to include its reactivity with various chemical agents, stability under different conditions, and potential as a ligand for biological targets. These properties are derived from the functional groups present in the molecule, such as the triazole ring, which is a key site for chemical interactions. The study of similar compounds provides a basis for understanding the reactivity and interaction mechanisms of triazole derivatives, offering insights into their potential chemical behaviors (N. Rao et al., 2022).

properties

IUPAC Name

1-(4-butylphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c1-3-4-6-18-7-9-19(10-8-18)26-17(2)20(23-24-26)21(27)22-11-5-12-25-13-15-28-16-14-25/h7-10H,3-6,11-16H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUGESZLJQAXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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